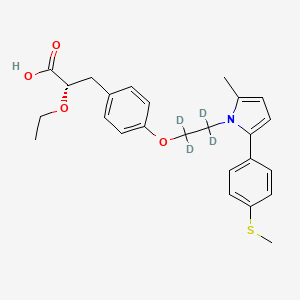
Saroglitazar-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saroglitazar-d4 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of type 2 diabetes mellitus and dyslipidemia. Saroglitazar itself is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in reducing triglycerides and improving insulin sensitivity, making it beneficial for patients with diabetic dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar-d4 involves the incorporation of deuterium atoms into the Saroglitazar molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium incorporation involve the use of deuterated reagents and catalysts under controlled conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Saroglitazar-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of carbonyl groups can yield alcohols.
Scientific Research Applications
Saroglitazar-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium incorporation on drug metabolism and efficacy.
Medicine: Investigated for its potential benefits in treating metabolic disorders, including diabetes and dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties due to the presence of deuterium.
Mechanism of Action
Saroglitazar-d4 exerts its effects through dual activation of PPARα and PPARγ receptors. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. These combined actions help in managing both lipid and glucose levels in patients with type 2 diabetes and dyslipidemia .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes.
Fenofibrate: A PPARα agonist used to reduce cholesterol levels.
Rosiglitazone: Another PPARγ agonist used for diabetes management.
Uniqueness
Saroglitazar-d4 is unique due to its dual PPARα/γ agonist activity, which allows it to simultaneously address both lipid and glucose abnormalities. This dual action is not present in other similar compounds, making this compound a valuable therapeutic option for patients with complex metabolic disorders .
Properties
Molecular Formula |
C25H29NO4S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(2S)-2-ethoxy-3-[4-[1,1,2,2-tetradeuterio-2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i15D2,16D2 |
InChI Key |
MRWFZSLZNUJVQW-VXDKYLIBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC)N2C(=CC=C2C3=CC=C(C=C3)SC)C |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



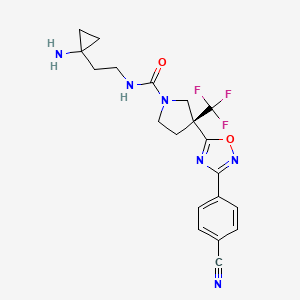

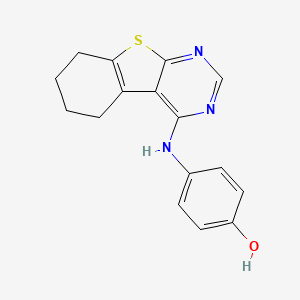
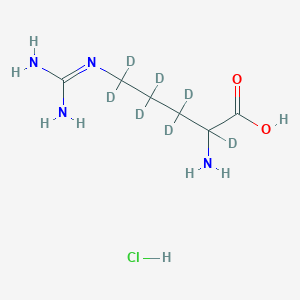
![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)
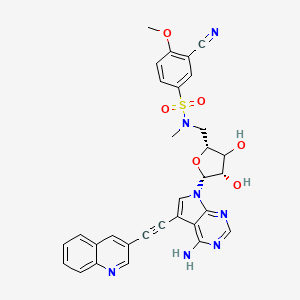
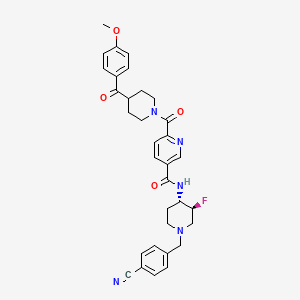
![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
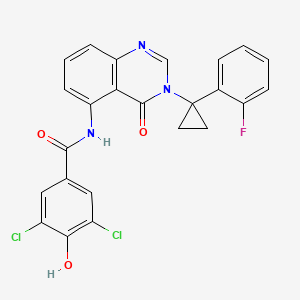
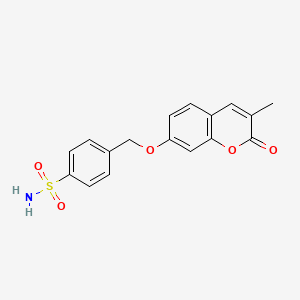
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
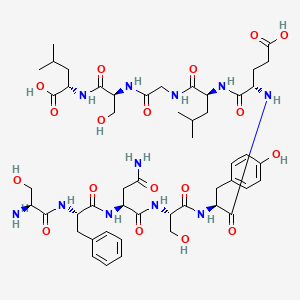
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
